molecular formula C13H19NO2 B7859695 (4-Methoxyphenyl)(oxan-4-yl)methanamine

(4-Methoxyphenyl)(oxan-4-yl)methanamine

Cat. No.: B7859695
M. Wt: 221.29 g/mol
InChI Key: QGVQOCJNKXAXSG-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(oxan-4-yl)methanamine (IUPAC name: 1-(4-methoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine) is a secondary amine featuring a 4-methoxyphenyl group and a tetrahydropyran-4-yl (oxan-4-yl) moiety attached to a central methanamine backbone. This compound is of interest in medicinal chemistry due to its structural hybridity, combining an aromatic methoxy group with a conformationally restrained oxane ring. The methoxy group contributes electron-donating properties, while the oxane ring enhances solubility and metabolic stability compared to linear alkyl chains .

For example, 1-(oxan-4-yl)methanamine derivatives are synthesized via silver nitrate-mediated oxidation followed by amide coupling (e.g., compound 22 in ) . Similar approaches, such as reductive amination () or microwave-assisted reactions (), may be adapted for its production .

Properties

IUPAC Name

(4-methoxyphenyl)-(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-2-10(3-5-12)13(14)11-6-8-16-9-7-11/h2-5,11,13H,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVQOCJNKXAXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(oxan-4-yl)methanamine typically involves the reaction of 4-methoxybenzaldehyde with tetrahydro-2H-pyran-4-ylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar reductive amination processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(oxan-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxyphenyl)(oxan-4-yl)methanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(oxan-4-yl)methanamine is not well-characterized. it is believed to interact with various molecular targets, including enzymes and receptors, through its methoxyphenyl and oxan-4-yl groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) (4-Fluorophenyl)(oxan-4-yl)methanamine (CAS: 1339684-69-3)
  • Structure : Replaces the 4-methoxy group with a fluorine atom.
  • Properties: Molecular weight: 209.26 g/mol (vs. 235.32 g/mol for the methoxy analog).
  • Applications : Fluorinated analogs are often used to modulate pharmacokinetics (e.g., metabolic stability) .
(b) Bis(4-methoxyphenyl)methanamine
  • Structure : Two 4-methoxyphenyl groups attached to the methanamine core.
  • Properties: Higher molecular weight (257.3 g/mol) and lipophilicity compared to the mono-substituted analog. Enhanced steric bulk may hinder interactions with flat binding pockets .

Modifications to the Oxane Ring

(a) [4-(3-Chlorophenyl)oxan-4-yl]methanamine
  • Structure : Incorporates a 3-chlorophenyl group instead of 4-methoxyphenyl.
  • Log P (calculated): Higher lipophilicity than the methoxy analog due to the halogen .
(b) [4-(2-Methoxyethoxy)oxan-4-yl]methanamine (CAS: 1476093-27-2)
  • Structure : The oxane ring is functionalized with a 2-methoxyethoxy group.
  • Properties :
    • Enhanced water solubility due to the polar ether linkage.
    • Applications: Such modifications are common in prodrug design to improve bioavailability .

Hydrochloride Salts

[4-(4-Methoxyphenyl)oxan-4-yl]methanamine Hydrochloride
  • Properties :
    • Higher aqueous solubility than the free base, making it preferable for formulation.
    • Molecular weight: 271.8 g/mol (free base: 235.32 g/mol) .
  • Synthesis : Typically involves treating the free base with HCl gas in anhydrous conditions .

Physicochemical and Structural Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Log P (Calculated) Notable Properties
(4-Methoxyphenyl)(oxan-4-yl)methanamine C₁₃H₁₉NO₂ 235.32 4-OCH₃, oxan-4-yl 1.8 Moderate lipophilicity, stable
(4-Fluorophenyl)(oxan-4-yl)methanamine C₁₂H₁₆FNO 209.26 4-F, oxan-4-yl 2.1 Higher reactivity, metabolic resistance
Bis(4-methoxyphenyl)methanamine C₁₅H₁₇NO₂ 257.3 Dual 4-OCH₃ 2.9 Steric hindrance, lower solubility
[4-(3-Chlorophenyl)oxan-4-yl]methanamine C₁₂H₁₆ClNO 225.7 3-Cl, oxan-4-yl 2.5 Increased lipophilicity

Biological Activity

(4-Methoxyphenyl)(oxan-4-yl)methanamine, also known as a derivative of methoxyphenyl compounds, exhibits significant biological activity due to its unique structural characteristics. This compound has potential applications in various fields, including medicinal chemistry, neuroscience, and material science. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a tetrahydro-pyran ring substituted with a methoxyphenyl group and an amine functional group. This configuration suggests enhanced lipophilicity, which may improve its ability to penetrate biological membranes and interact with various biological targets.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. In animal models, it has been observed to scavenge free radicals and inhibit inflammatory enzymes, leading to a decrease in neurodegeneration markers .

2. Antioxidant Applications

As an intermediate in the synthesis of antioxidants like butylated hydroxytoluene (BHT), this compound plays a crucial role in preventing oxidative damage in food packaging and cosmetics . The antioxidants produced from its derivatives have shown efficacy in extending the shelf life of products by protecting them from oxidative stress.

3. Obesity Treatment Potential

Preliminary studies suggest that this compound may influence lipid metabolism and energy expenditure, indicating potential applications in obesity treatment. Animal studies show a reduction in obesity-related gene expression following administration of the compound .

4. Pharmaceutical Applications

The compound serves as a building block in synthesizing various pharmaceuticals, including antibiotics and anticoagulants. Its reactivity allows for the formation of complex drug molecules with specific therapeutic actions .

Comparative Analysis with Similar Compounds

The following table summarizes notable activities of compounds structurally similar to this compound:

Compound NameStructural FeaturesNotable Activities
4-MethoxyamphetamineMethoxy group on an aromatic ringStimulant effects
1-(4-Methoxyphenyl)-2-aminoethanolAmino group attached to an ethylene bridgeAntidepressant activity
2-(4-Methoxyphenyl)thiazolidin-4-oneThiazolidine ring instead of tetrahydropyranAntimicrobial properties

The unique combination of the tetrahydropyran ring and amine group in this compound may confer distinct pharmacological profiles compared to these similar compounds.

Case Studies

Several studies have examined the biological activity of related compounds:

  • Neuroprotective Effects : In one study, animal models treated with derivatives of methoxyphenyl compounds showed decreased markers of neurodegeneration, supporting the hypothesis that this compound may have therapeutic potential for neurodegenerative diseases .
  • Antioxidant Efficacy : The compound's derivatives were tested for antioxidant properties, demonstrating significant effectiveness in reducing oxidative stress in various applications .
  • Weight Management : Animal studies have indicated that treatment with this compound resulted in altered gene expression related to fat storage, suggesting its potential use in obesity management therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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